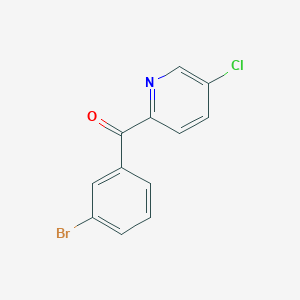
(3-Bromophenyl)(5-chloropyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromophenyl)(5-chloropyridin-2-yl)methanone is a chemical compound with the molecular formula C12H7BrClNO and a molecular weight of 296.55 g/mol It is characterized by the presence of a bromophenyl group and a chloropyridinyl group attached to a methanone core
準備方法
The synthesis of (3-Bromophenyl)(5-chloropyridin-2-yl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 5-chloro-2-pyridinecarboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
(3-Bromophenyl)(5-chloropyridin-2-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methanone group can be reduced to a methanol group using reducing agents like sodium borohydride. Conversely, it can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(3-Bromophenyl)(5-chloropyridin-2-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new pharmaceuticals. Its structural features make it a valuable scaffold for designing molecules with specific biological activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
作用機序
The mechanism of action of (3-Bromophenyl)(5-chloropyridin-2-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit a key enzyme involved in bacterial cell wall synthesis, resulting in antimicrobial activity. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
(3-Bromophenyl)(5-chloropyridin-2-yl)methanone can be compared with similar compounds, such as:
(3-Bromophenyl)(4,6-dichloro-5-pyrimidinyl)methanone: This compound has a similar structure but with a dichloropyrimidinyl group instead of a chloropyridinyl group. It may exhibit different reactivity and biological activities.
(5-Bromo-2-chloropyridin-4-yl)methanol:
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.
特性
分子式 |
C12H7BrClNO |
|---|---|
分子量 |
296.54 g/mol |
IUPAC名 |
(3-bromophenyl)-(5-chloropyridin-2-yl)methanone |
InChI |
InChI=1S/C12H7BrClNO/c13-9-3-1-2-8(6-9)12(16)11-5-4-10(14)7-15-11/h1-7H |
InChIキー |
MPJYFSPMHBSROY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=NC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


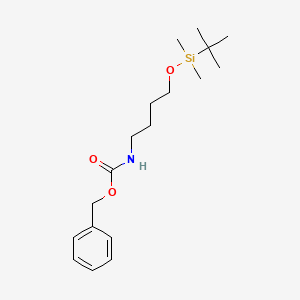

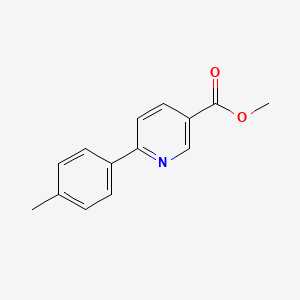

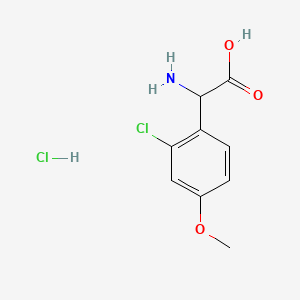

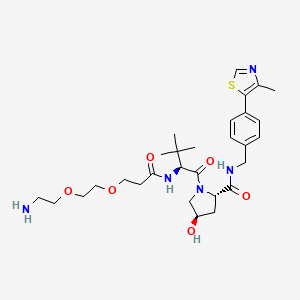
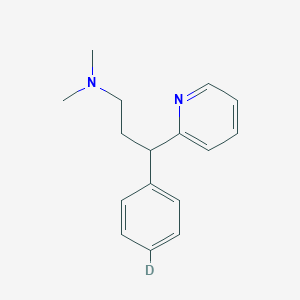
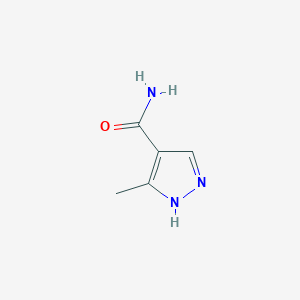

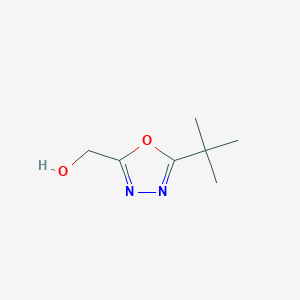

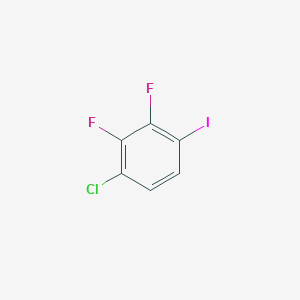
![1-[2,6-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B14031346.png)
